2,6,6-Trimethylcyclohept-1-en-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 126337 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. It has been studied for its potential use in medical, biological, and industrial applications.
Preparation Methods
The synthesis of NSC 126337 involves several steps, including the use of specific reagents and reaction conditions. The synthetic routes typically involve the formation of key intermediates, which are then converted into the final compound through a series of chemical reactions. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
NSC 126337 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions may result in the replacement of specific functional groups.
Scientific Research Applications
NSC 126337 has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it has been investigated for its potential effects on cellular processes and its ability to interact with specific biomolecules. In medicine, NSC 126337 is being explored for its potential therapeutic effects, including its ability to modulate specific molecular pathways. In industry, it may be used in the production of specialized materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of NSC 126337 involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context. Understanding the mechanism of action is crucial for developing effective therapeutic strategies and optimizing its use in various applications.
Comparison with Similar Compounds
NSC 126337 can be compared with other similar compounds to highlight its unique properties and potential advantages Similar compounds may include those with similar chemical structures or those that exhibit similar biological or chemical activities
Conclusion
NSC 126337 is a compound with significant potential in various scientific fields Its unique chemical properties and potential applications make it a valuable subject of study
Properties
CAS No. |
30452-01-8 |
---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
(2,6,6-trimethylcyclohepten-1-yl) acetate |
InChI |
InChI=1S/C12H20O2/c1-9-6-5-7-12(3,4)8-11(9)14-10(2)13/h5-8H2,1-4H3 |
InChI Key |
DOISGBZGBFUZQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC(CCC1)(C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.